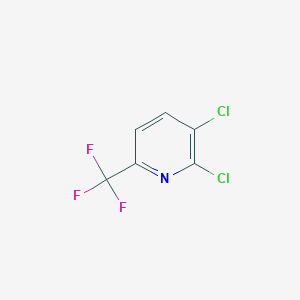

2,3-Dichloro-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQWQKDSMIPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562331 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-90-4 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dichloro-6-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical characterization data. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

Trifluoromethylated pyridine scaffolds are privileged structures in modern drug discovery and agrochemical development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific isomer, this compound, presents a unique substitution pattern that is of interest for the exploration of new chemical space. This guide focuses on a potential synthetic route and the analytical methods required for the unambiguous identification and characterization of this compound.

Synthesis Pathway

A plausible and practical synthetic route to this compound commences with the commercially available 2-chloro-5-chloromethyl pyridine. The synthesis involves a two-step process: a radical chlorination followed by a halogen exchange fluorination reaction.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

This step involves a two-stage chlorination of 2-chloro-5-chloromethyl pyridine.[1]

-

Radical Chlorination of the Methyl Group:

-

Reactants: 2-chloro-5-chloromethyl pyridine, chlorine gas, carbon tetrachloride (solvent), ultraviolet light (initiator).

-

Procedure: A solution of 2-chloro-5-chloromethyl pyridine in carbon tetrachloride is subjected to chlorination with gaseous chlorine under reflux conditions, initiated by ultraviolet radiation. The reaction progress is monitored by Gas Chromatography (GC) until the desired conversion to 2-chloro-5-(trichloromethyl)pyridine is achieved. The solvent is then removed by distillation.

-

-

Ring Chlorination:

-

Reactants: 2-chloro-5-(trichloromethyl)pyridine, chlorine gas, WCl₆ (catalyst).

-

Procedure: To the residue from the previous step, tungsten(VI) chloride (WCl₆) is added as a catalyst. The reaction mixture is heated to 175 °C and further chlorinated with chlorine gas for approximately 6 hours.[1]

-

Purification: The crude product is purified by vacuum distillation, collecting the fraction at 130-134 °C/10 mmHg. Upon cooling to below 5 °C, the raw 2,3,6-trichloro-5-(trichloromethyl)pyridine crystallizes and can be collected.

-

Step 2: Synthesis of this compound

-

Reactants: 2,3,6-trichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF), and potentially a metal halide catalyst (e.g., FeCl₃, FeF₃).

-

General Procedure (to be optimized): The reaction is typically carried out in a high-pressure autoclave. 2,3,6-trichloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide are charged into the autoclave. Anhydrous hydrogen fluoride is then introduced. The reaction mixture is heated to a temperature in the range of 150-200 °C, and the pressure is maintained between 4.0 and 10.0 MPa. The reaction time can vary from 5 to 20 hours.

-

Work-up and Purification: After cooling and careful venting of excess HF, the reaction mixture is poured into a basic solution (e.g., aqueous sodium carbonate or ammonia) to neutralize the remaining acid. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization Data

Unambiguous characterization of the synthesized this compound is essential. The following tables summarize the expected analytical data based on the characterization of structurally similar compounds.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N |

| Molecular Weight | 215.99 g/mol |

| Appearance | Expected to be a colorless liquid or low-melting solid |

Spectroscopic Data

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 8.0 | d | ~8.0 | H-4 |

| ~7.5 - 7.7 | d | ~8.0 | H-5 |

Note: The exact chemical shifts and coupling constants will need to be determined experimentally. The provided values are estimations based on related structures.

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 152 | C-2 |

| ~130 - 132 | C-3 |

| ~140 - 142 | C-4 |

| ~125 - 127 | C-5 |

| ~148 (q, J ≈ 35 Hz) | C-6 |

| ~121 (q, J ≈ 275 Hz) | CF₃ |

Note: The assignments and chemical shifts are predictive and require experimental verification. The 'q' denotes a quartet multiplicity due to coupling with the fluorine atoms of the CF₃ group.

Table 3: Expected Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 215/217/219 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl atoms) |

| 180/182 | [M-Cl]⁺ |

| 146 | [M-CF₃]⁺ |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| ~1350 - 1100 | C-F stretching (strong) |

| ~850 - 750 | C-Cl stretching |

Biological Activity and Potential Applications

While extensive biological data for this compound is not yet publicly available, its structural motifs are present in molecules with known biological activities. Notably, related trifluoromethylpyridine derivatives have been investigated as modulators of G protein-coupled receptors (GPCRs). One such target is GPR119, a receptor involved in glucose homeostasis, making it a target for the treatment of type 2 diabetes and obesity.[4] The unique substitution pattern of this compound makes it a valuable candidate for screening against GPR119 and other relevant biological targets.

The logical relationship for its potential application in drug discovery is outlined below:

Caption: Potential role as a GPR119 modulator for therapeutic applications.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route offers a viable method for its preparation, and the outlined characterization data will be crucial for its identification and quality control. Given the importance of trifluoromethylated pyridines in drug discovery and agrochemical research, this compound represents a valuable building block for the development of novel, bioactive molecules. Further research into its biological activities, particularly as a GPR119 modulator, is warranted.

References

- 1. asianpubs.org [asianpubs.org]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Dichlorotrifluoromethylpyridines: A Technical Guide

A focus on 2,3-dichloro-5-(trifluoromethyl)pyridine due to limited data on the 6-substituted isomer.

Introduction

This technical guide provides an in-depth overview of the physicochemical properties of dichlorotrifluoromethylpyridines, with a specific focus on 2,3-dichloro-5-(trifluoromethyl)pyridine. Despite a comprehensive search, detailed experimental data for 2,3-dichloro-6-(trifluoromethyl)pyridine remains scarce in publicly available scientific literature and databases. However, the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented and serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The strategic incorporation of a trifluoromethyl group into pyridine rings can significantly enhance the lipophilicity, metabolic stability, and binding affinity of molecules, making these compounds highly valuable in drug discovery and development.[2] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the physicochemical characteristics of this important class of compounds, using the 5-substituted isomer as a primary example.

Core Physicochemical Properties of 2,3-dichloro-5-(trifluoromethyl)pyridine

The following tables summarize the key physicochemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine, providing a quantitative overview for easy reference and comparison.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 69045-84-7 | [4][5] |

| Molecular Formula | C₆H₂Cl₂F₃N | [4][5][6] |

| Molecular Weight | 215.99 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or crystal | [1] |

| Density | 1.549 g/cm³ at 25 °C | [4] |

| Melting Point | 8-9 °C | [1][4] |

| Boiling Point | 168-169 °C (at 760 mmHg); 80 °C (at 20 mmHg) | [4] |

| Refractive Index | n20/D 1.475 | |

| Flash Point | 79 °C (174 °F) - closed cup | [4] |

| Vapor Pressure | 1.13 mmHg at 25°C | [4] |

Solubility and Partitioning

| Property | Value | Source |

| Solubility in Water | 380 mg/L at 24 °C | [4] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, methylene dichloride, and chloroform. | [1][4] |

| n-Octanol/Water Partition Coefficient (log Pow) | 3.45 | [4] |

Experimental Protocols

While specific experimental protocols for the determination of every property listed were not available in the searched documents, standard methodologies are generally employed.

Determination of Melting and Boiling Points: Melting and boiling points are typically determined using a calibrated differential scanning calorimeter (DSC) or a standard melting/boiling point apparatus. For boiling point determination at reduced pressure, a vacuum distillation setup is used, and the temperature and pressure are recorded.

Density Measurement: The density of a liquid is commonly measured using a calibrated pycnometer or a digital density meter at a specified temperature.

Solubility Determination: Water solubility is often determined using the shake-flask method. A saturated solution of the compound in water is prepared and equilibrated. The concentration of the compound in the aqueous phase is then measured, typically by HPLC or GC, after filtration.

Partition Coefficient (log Pow) Measurement: The n-octanol/water partition coefficient is a key parameter for predicting the lipophilicity of a compound. It is typically determined by the shake-flask method, where the compound is partitioned between n-octanol and water. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Synthesis and Reactivity

2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals.[1] A general synthetic pathway often involves the chlorination and fluorination of a suitable pyridine precursor. The presence of chloro and trifluoromethyl groups provides reactive sites for further chemical transformations, such as substitution and cross-coupling reactions.[1]

Below is a generalized workflow for the synthesis of a dichlorotrifluoromethylpyridine, which is representative of the synthesis of the 5-substituted isomer.

References

- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-dichloro-6-(trifluoromethyl)pyridine and its Isomers

Disclaimer: Publicly available scientific and technical data for 2,3-dichloro-6-(trifluoromethyl)pyridine is exceptionally scarce. This guide provides the limited information found for this specific compound and offers a comprehensive overview of the closely related, and industrially significant isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine , as a representative example for researchers, scientists, and drug development professionals.

Part 1: this compound

Limited information is available for this specific isomer. It is not as commonly cited in scientific literature or commercial catalogs as other isomers.

Nomenclature and Identification

-

Systematic Name: this compound

-

Abbreviation: 2,3,6-DCTF[1]

-

CAS Number: A specific CAS number for this compound was not identified in the available literature.

Potential Applications

The compound has been mentioned in patent literature in the context of its use as a potential modulator of GPR119 activity, suggesting a possible role in metabolic disease research.[1] However, detailed studies or further applications are not widely reported.

Part 2: A Detailed Guide on 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)

As a well-documented and commercially important isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine serves as an excellent case study for this class of compounds.

Nomenclature and CAS Number

Physicochemical and Quantitative Data

The key physical and chemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₂F₃N | [2][4] |

| Molecular Weight | 215.99 g/mol | [4] |

| Appearance | Pale yellow liquid | [3] |

| Boiling Point | 80 °C / 20 mmHg | [4] |

| Density | 1.549 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.475 | [4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, ethanol, and acetone. | [3] |

Experimental Protocols: Synthesis

The industrial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is a critical process for the agrochemical industry. A prevalent method involves the fluorine/chlorine exchange reaction of its precursor, 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).

Experimental Protocol: Liquid-Phase Fluorination of PCMP

This protocol is adapted from established patent literature describing the synthesis of (trifluoromethyl)pyridines.[5][6]

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine via fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)

-

Anhydrous Hydrogen Fluoride (HF)

-

Iron(III) chloride (FeCl₃) (or a similar metal halide catalyst)

-

High-pressure reaction vessel (autoclave)

-

Caustic scrubber system

Procedure:

-

In a suitable high-pressure autoclave, charge 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 molar equivalent).

-

Add a catalytic quantity of anhydrous Iron(III) chloride (typically 1-5 mole percent).

-

With extreme caution and appropriate safety measures, introduce anhydrous liquid hydrogen fluoride (at least 3.0 molar equivalents) into the sealed vessel.

-

Seal the autoclave and begin heating the reaction mixture to a target temperature of 170-180 °C.

-

The reaction is maintained at this temperature under the resulting superatmospheric pressure (e.g., >15 psig) for a duration sufficient for complete conversion, often around 24-28 hours.

-

Upon completion, the autoclave is cooled. Excess hydrogen fluoride and HCl byproduct are carefully vented through a caustic lye scrubber.

-

The crude product is then recovered from the autoclave.

-

Purification of the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is typically achieved via distillation.

Applications in Agrochemical and Pharmaceutical Development

2,3-dichloro-5-(trifluoromethyl)pyridine is a highly valuable building block, primarily due to the unique electronic properties and metabolic stability conferred by the trifluoromethyl group.[3][7][8]

-

Agrochemicals: It is a key intermediate for a range of high-performance pesticides. Its most notable use is in the synthesis of the broad-spectrum fungicide Fluazinam . It is also a precursor for insecticides like Chlorfluazuron and Fluazuron , and herbicides such as Haloxyfop-R-methyl .[3][7]

-

Pharmaceuticals: While its primary application is in agrochemicals, the trifluoromethylpyridine motif is of significant interest in drug discovery for its ability to enhance pharmacodynamic and pharmacokinetic properties.[8]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to 2,3-dichloro-5-(trifluoromethyl)pyridine.

Caption: Experimental workflow for the synthesis of DCTF.

Caption: Role of DCTF as a central building block in agrochemical synthesis.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 4. 2,3-二氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. nbinno.com [nbinno.com]

Spectroscopic Data of 2,3-dichloro-5-(trifluoromethyl)pyridine: A Technical Overview

A comprehensive analysis of the spectroscopic data for the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is provided below as a reference, due to the absence of available data for 2,3-dichloro-6-(trifluoromethyl)pyridine in reviewed scientific literature and chemical databases.

This technical guide presents a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-dichloro-5-(trifluoromethyl)pyridine. This information is crucial for researchers and scientists involved in the synthesis, characterization, and application of fluorinated pyridine derivatives in fields such as agrochemicals and pharmaceuticals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,3-dichloro-5-(trifluoromethyl)pyridine.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2,3-dichloro-5-(trifluoromethyl)pyridine

| Chemical Shift (δ) ppm | Multiplicity |

| 8.33 | s |

| 7.85 | s |

Table 2: ¹³C NMR Spectroscopic Data of 2,3-dichloro-5-(trifluoromethyl)pyridine

| Chemical Shift (δ) ppm |

| 150.1 |

| 147.1 (q, J = 4.1 Hz) |

| 134.2 |

| 131.8 |

| 127.5 (q, J = 3.5 Hz) |

| 121.9 (q, J = 274.0 Hz) |

Table 3: ¹⁹F NMR Spectroscopic Data of 2,3-dichloro-5-(trifluoromethyl)pyridine

| Chemical Shift (δ) ppm |

| -62.8 |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of 2,3-dichloro-5-(trifluoromethyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1578 | Strong | C=C stretch (aromatic) |

| 1406 | Medium | C-C stretch (aromatic) |

| 1325 | Strong | C-F stretch |

| 1178 | Strong | C-F stretch |

| 1136 | Strong | C-F stretch |

| 897 | Medium | C-H bend (aromatic) |

| 841 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of 2,3-dichloro-5-(trifluoromethyl)pyridine

| m/z | Relative Intensity (%) | Assignment |

| 215 | 100 | [M]⁺ |

| 217 | 65 | [M+2]⁺ |

| 180 | 50 | [M-Cl]⁺ |

| 145 | 30 | [M-2Cl]⁺ |

Experimental Protocols

Detailed experimental methodologies for the acquisition of the presented data are outlined below.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz, 100 MHz, and 376 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a neat liquid film between potassium bromide (KBr) plates. The data was collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph. The sample was introduced via the GC, and ionization was achieved by electron impact (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Discovery and Ascendancy of Trifluoromethylpyridines: A Technical Guide to Their Synthesis and Impact

Introduction

Trifluoromethylpyridines (TFMPs) represent a cornerstone of modern medicinal and agricultural chemistry. These heterocyclic compounds, characterized by a pyridine ring substituted with one or more trifluoromethyl (CF₃) groups, have become indispensable structural motifs in a vast array of commercial products. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and lipophilicity—dramatically influence a molecule's biological activity.[1][2][3] When combined with the distinct characteristics of the pyridine moiety, these properties create a privileged scaffold for the development of potent and effective pharmaceuticals and agrochemicals.[4][5] This guide provides a detailed exploration of the history, synthesis, and application of these vital compounds.

1. Early Discovery and Foundational Synthesis

The journey of trifluoromethylpyridines began with foundational work in aromatic fluorination. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, by treating benzotrichloride with antimony trifluoride.[6] This halogen exchange, which became known as the Swarts reaction, laid the groundwork for future developments.[7][8]

It was not until 1947 that this methodology was successfully applied to the pyridine ring system.[6] Researchers adapted the principles of the Swarts reaction, employing a process of side-chain chlorination of picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange to yield the first trifluoromethylpyridine.[6] This seminal work opened the door for the exploration and, ultimately, the commercialization of TFMP derivatives.

2. The Evolution of Synthetic Methodologies

The economically viable production of TFMP intermediates was a critical turning point that catalyzed a surge in research and development from the early 1980s onward.[1] Manufacturing processes have evolved from harsh, high-temperature reactions to more sophisticated and direct methods. The three primary strategies for synthesizing TFMP derivatives are Halogen Exchange (Halex), pyridine ring construction from fluorinated building blocks, and direct trifluoromethylation.

2.1. Halogen Exchange (Halex) from Picolines

This classical and industrially significant approach begins with readily available picolines. The core transformation involves the chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction to introduce fluorine.

Experimental Protocol: Simultaneous Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

This method is advantageous for producing key intermediates like 2,5-CTF in a simple one-step reaction.[6]

-

Reactor Setup: A vapor-phase reactor is configured with two distinct zones: a catalyst fluidized-bed phase followed by an empty phase.[1][6]

-

Reaction Initiation: 3-picoline is introduced into the reactor.

-

Fluidized-Bed Phase: In the first zone, chlorination of the methyl group and subsequent fluorination occur simultaneously at high temperatures (>300°C) over a transition metal-based catalyst, such as iron fluoride.[6] This immediately produces 3-(trifluoromethyl)pyridine.

-

Empty Phase: The product from the first phase moves into the second, empty zone. Here, further nuclear chlorination of the pyridine ring takes place.[1][6]

-

Product Formation: The primary product is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). The degree of chlorination on the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature, although the formation of some multi-chlorinated byproducts is common.[1]

Caption: Workflow for the simultaneous vapor-phase synthesis of 2,5-CTF.

2.2. Pyridine Ring Construction (Building Block Approach)

An alternative to modifying an existing pyridine ring is to construct it from smaller, acyclic precursors that already contain the trifluoromethyl group.[4] This method, often involving cyclocondensation reactions, is particularly useful for synthesizing specific isomers that may be difficult to access via the Halex method.

Experimental Protocol: Synthesis of Dithiopyr Intermediate

The synthesis of the herbicide dithiopyr utilizes a key trifluoromethyl-containing building block to construct a heterocyclic core.[1]

-

Reactant Preparation: The primary reactants are 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.

-

Cyclocondensation: The reactants undergo a cyclocondensation reaction to form a tetrahydro-2H-pyran intermediate.[1]

-

Intermediate Conversion: This initial cyclic product is then converted through subsequent steps into the common intermediate that serves as the precursor for both dithiopyr and a related herbicide, thiazopyr.[1]

Caption: Cyclocondensation workflow using a CF₃ building block.

2.3. Direct Trifluoromethylation

Modern synthetic chemistry has seen the advent of reagents capable of directly introducing a trifluoromethyl group onto a (hetero)aromatic ring. This approach avoids the often harsh conditions of the Halex method and offers a more direct route to novel compounds. A major breakthrough occurred in 1984 when Yagupolskii and co-workers developed the first electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt.[9] Since then, a portfolio of powerful reagents has been developed.

Caption: Key classes of electrophilic trifluoromethylating reagents.

3. Key Intermediates and Commercial Landscape

The industrial production of TFMPs is centered around a few key intermediates, primarily derived from 3-picoline. The substitution pattern of the TFMP dictates its applications and commercial demand.

| Isomer Position | Common Name | Key Intermediates | Starting Material | Major Commercial Products |

| 2- (alpha) | α-TFMP | 2-(Trifluoromethyl)pyridine derivatives | 2-Picoline | Picoxystrobin[1] |

| 3- or 5- (beta) | β-TFMP | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[1] | 3-Picoline | Fluazifop-butyl, Haloxyfop, Fluazinam, Chlorfluazuron[1][4][6] |

| 3- or 5- (beta) | β-TFMP | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[1] | 3-Picoline | Fluazinam, Haloxyfop[1][4] |

| 4- (gamma) | γ-TFMP | 4-(Trifluoromethyl)pyridine derivatives | 4-Picoline | Flonicamid, Pyroxsulam[1][10] |

4. Applications in Agrochemicals

The primary market for trifluoromethylpyridines is crop protection, where they are integral to a wide range of herbicides, insecticides, and fungicides.[1][10][11] The first TFMP-containing agrochemical to be commercialized was the herbicide Fluazifop-butyl.[1][6] Since its introduction, more than 20 TFMP-based agrochemicals have been developed.[10]

| Compound | Type | Key TFMP Intermediate |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[1][4] |

| Dithiopyr | Herbicide | Synthesized via building block approach[6] |

| Flazasulfuron | Herbicide | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine[4] |

| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)pyridine derivative[4] |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[4] |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinamide[4] |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivative[4] |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[4] |

| Picoxystrobin | Fungicide | 2-(Trifluoromethyl)pyridine derivative[1] |

5. Applications in Pharmaceuticals

The success of fluorine in agrochemicals has been mirrored in drug discovery. Approximately 40% of all pharmaceuticals contain fluorine, and nearly 20% of those feature a trifluoromethyl group.[4] The TFMP moiety is increasingly recognized as a valuable component in designing new therapeutic agents. To date, five pharmaceuticals and two veterinary products containing the TFMP scaffold have received market approval, with many more candidates currently in clinical trials.[5][12] These compounds are being investigated for a range of diseases, including cancer and infectious diseases.[2][4][13] For example, TFMP derivatives have been used to create kinase inhibitors that target crucial signaling pathways driving tumor growth.[2]

Caption: Influence of the TFMP moiety on drug properties.

The history of trifluoromethylpyridines is one of chemical innovation driving profound advancements in life sciences. From the initial academic synthesis in 1947 to their current status as billion-dollar commercial products, the journey of these compounds highlights the power of fluorine chemistry. The evolution of synthetic routes—from high-temperature industrial processes to elegant, direct trifluoromethylation reactions—has made a diverse range of these structures accessible. As a result, trifluoromethylpyridines are firmly established as a privileged structural class, and their unique combination of properties ensures they will continue to be a source of novel discoveries in the design of future agrochemicals and pharmaceuticals.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Swarts Reaction [unacademy.com]

- 8. byjus.com [byjus.com]

- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

The Trifluoromethyl Group's Electronic Influence on the Pyridine Ring: A Technical Guide for Researchers

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring is a powerful tool in the fields of medicinal chemistry, agrochemicals, and materials science. This substituent dramatically alters the electronic landscape of the pyridine scaffold, thereby influencing its physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Fundamental Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms. This creates a strong inductive effect (-I), pulling electron density away from the atom to which it is attached.[1][2] When appended to a pyridine ring, this powerful -I effect significantly reduces the electron density of the aromatic system.[3]

Inductive and Resonance Effects

The electronic influence of the CF₃ group is primarily inductive. Unlike groups such as nitro (-NO₂) or cyano (-CN), the trifluoromethyl group does not possess a significant resonance effect (-R). Its impact on the pyridine ring's electron distribution is therefore largely dependent on its position (ortho, meta, or para to the nitrogen atom).

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the trifluoromethyl group can be quantified through Hammett substituent constants, its effect on the basicity (pKa) of the pyridine nitrogen, and through spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on a reaction's rate or equilibrium constant.[4] The substituent constants, sigma (σ), are a measure of the electronic-donating or -withdrawing nature of a group. The CF₃ group has positive σ values, indicating its strong electron-withdrawing character.[1][2][3]

| Constant | Value | Description |

| σm | 0.44 | Electronic effect from the meta position. |

| σp | 0.57 | Electronic effect from the para position. |

| σp+ | 0.612 | Enhanced effect in reactions involving a positive charge buildup.[2] |

Acidity/Basicity (pKa)

The strong inductive electron-withdrawing effect of the CF₃ group significantly reduces the electron density on the pyridine nitrogen, making it less basic and thus lowering its pKa value compared to unsubstituted pyridine. The magnitude of this effect is dependent on the position of the CF₃ group.

| Compound | pKa | Reference |

| Pyridine | 5.25 | |

| 2-(Trifluoromethyl)pyridine | 0.60 (Predicted) | [5] |

| 3-(Trifluoromethyl)pyridine | ~1.9 (Predicted for a derivative) | [6] |

| 4-(Trifluoromethyl)pyridine | 2.92 (Predicted) |

NMR Spectroscopy

Both ¹³C and ¹⁹F NMR spectroscopy are sensitive to the electronic environment within the molecule and provide valuable data on the effects of the CF₃ group.

¹³C NMR: The electron-withdrawing CF₃ group deshields the carbon atoms of the pyridine ring, leading to downfield shifts in the ¹³C NMR spectrum compared to pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm).[7] The carbon directly attached to the CF₃ group shows a characteristic quartet due to coupling with the three fluorine atoms.

| Compound | C2 | C3 | C4 | C5 | C6 | CF₃ | Solvent | Reference |

| 2-(Trifluoromethyl)pyridine | ~147 (q) | ~122 | ~137 | ~127 | ~150 | ~124 (q) | CDCl₃ | |

| 3-(Trifluoromethyl)pyridine | ~151 | ~133 (q) | ~136 | ~124 | ~148 | ~123 (q) | CDCl₃ | [8] |

| 4-(Trifluoromethyl)pyridine | ~150 | ~121 (q) | ~148 (q) | ~121 (q) | ~150 | ~122 (q) | CDCl₃ | [8] |

Note: Approximate values are provided. 'q' denotes a quartet.

¹⁹F NMR: The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[9][10] It typically appears as a singlet in the proton-decoupled spectrum.

| Compound | ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) | Solvent | Reference |

| 2-(Trifluoromethyl)pyridine | -62.77 | Unlocked | [11] |

| 3-(Trifluoromethyl)pyridine | -66.3 | CDCl₃ | [8] |

| 4-(Trifluoromethyl)pyridine | -68.3 | CDCl₃ | [8] |

Reactivity of Trifluoromethylated Pyridines

The pronounced electron-withdrawing nature of the CF₃ group renders the pyridine ring electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). This is particularly true for halopyridines, where a halogen atom can be displaced by a nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on an activated pyridine ring typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing CF₃ group helps to stabilize this negatively charged intermediate, thus facilitating the reaction.

Experimental Protocols

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a common method for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine via a halogen exchange reaction.[12]

Materials:

-

2-chloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (HF)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Pressure reactor (e.g., Parr reactor)

Procedure:

-

Charge the pressure reactor with 2-chloro-5-(trichloromethyl)pyridine and the FeCl₃ catalyst (1-10 mol%).

-

Cool the reactor and carefully add at least 3 molar equivalents of anhydrous HF.

-

Seal the reactor and heat to a temperature between 150 °C and 250 °C. The pressure will be superatmospheric (5-1200 psig).[12]

-

Maintain the reaction at temperature for 1 to 100 hours, monitoring for completion by a suitable method (e.g., GC analysis of aliquots).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubber.

-

The crude product is then carefully neutralized, for example, with a base like sodium bicarbonate.

-

The organic product is separated and purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.

pKa Determination by NMR Spectroscopy

The pKa of a trifluoromethylpyridine can be determined by monitoring the change in the chemical shift of a nucleus (e.g., ¹H or ¹⁹F) as a function of pH.[13][14][15]

Materials:

-

Trifluoromethylpyridine of interest

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) and sodium deuteroxide (NaOD) for pH adjustment

-

NMR spectrometer, tubes, and a pH meter

Procedure:

-

Prepare a stock solution of the trifluoromethylpyridine in D₂O.

-

Create a series of NMR samples by adjusting the pH of aliquots of the stock solution with DCl and NaOD to cover a range of at least 2 pH units above and below the expected pKa.

-

For each sample, measure the precise pH and record the NMR spectrum (either ¹H or ¹⁹F).

-

Identify a signal that shows a significant change in chemical shift with pH.

-

Plot the observed chemical shift (δ) as a function of pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.[15]

Nucleophilic Aromatic Substitution on 2-Chloro-5-(trifluoromethyl)pyridine

This protocol provides a general procedure for the substitution of the chloro group in 2-chloro-5-(trifluoromethyl)pyridine with a nucleophile, such as an amine.

Materials:

-

2-chloro-5-(trifluoromethyl)pyridine

-

Nucleophile (e.g., a primary or secondary amine)

-

A suitable solvent (e.g., DMSO, DMF, or NMP)

-

A base if necessary (e.g., K₂CO₃ or triethylamine)

Procedure:

-

In a reaction flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine and the nucleophile (typically 1.1-1.5 equivalents) in the chosen solvent.

-

If the nucleophile is an amine hydrochloride salt or if the reaction generates HCl, add a non-nucleophilic base (2-3 equivalents).

-

Heat the reaction mixture to a temperature typically between 80 °C and 150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted trifluoromethylpyridine.

Conclusion

The trifluoromethyl group exerts a profound and predictable electronic influence on the pyridine ring, primarily through a strong inductive electron-withdrawing effect. This effect significantly lowers the basicity of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution. These properties are quantifiable through Hammett constants, pKa measurements, and NMR spectroscopy. A thorough understanding of these electronic effects is crucial for the rational design of novel pharmaceuticals, agrochemicals, and functional materials based on the trifluoromethylpyridine scaffold.

References

- 1. global.oup.com [global.oup.com]

- 2. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. 2-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridine CAS#: 2564535-27-7 [chemicalbook.com]

- 7. testbook.com [testbook.com]

- 8. rsc.org [rsc.org]

- 9. biophysics.org [biophysics.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2,3-Dichloro-6-(trifluoromethyl)pyridine in the Development of GPR119 Modulators for Metabolic Diseases

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Executive Summary

The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules, including enhanced metabolic stability and target affinity. This technical guide focuses on a specific, highly functionalized building block: 2,3-dichloro-6-(trifluoromethyl)pyridine . While its application in the literature is less frequent than its 5-trifluoromethyl isomer, it holds strategic importance as a precursor in the synthesis of potent modulators for G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders. This document provides a comprehensive overview of the GPR119 signaling pathway, representative biological data, detailed experimental protocols, and a logical framework for the synthetic utilization of this versatile pyridine derivative.

Introduction: The this compound Scaffold

The introduction of a trifluoromethyl (-CF3) group into pharmaceutical candidates is a widely employed strategy to enhance properties such as lipophilicity, binding affinity, and metabolic stability.[1] The this compound scaffold offers medicinal chemists a unique starting point for molecular elaboration. The two chlorine atoms at the 2- and 3-positions provide distinct and regioselectively addressable sites for nucleophilic substitution and cross-coupling reactions, allowing for the controlled introduction of diverse pharmacophoric elements. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen atom significantly influences the reactivity of the chlorine substituents, making this a versatile intermediate for constructing complex molecular architectures.

Key Application: GPR119 Modulators for Metabolic Disease

A primary application of this compound is in the development of modulators for G protein-coupled receptor 119 (GPR119).[2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a key regulator of glucose homeostasis.[3] Its activation provides a dual mechanism of action:

-

Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.

-

Promotion of incretin hormone release , such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[3]

This dual action makes GPR119 an attractive therapeutic target for type 2 diabetes, with agonists expected to lower blood glucose levels with a reduced risk of hypoglycemia.[4] Patent literature, specifically WO 2009/117421, discloses the use of this compound as a building block for novel GPR119 modulators.[2]

The GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), ultimately potentiating glucose-stimulated insulin secretion and promoting the release of incretin hormones like GLP-1.[5]

Synthetic Strategy and Experimental Workflow

While patent WO 2009/117421 cites this compound as a reactant, a specific, detailed synthetic example with corresponding biological data is not provided in the public domain. However, a general synthetic workflow can be logically constructed based on established pyridine chemistry. The chlorine atoms at the C2 and C3 positions exhibit differential reactivity, allowing for sequential functionalization. Typically, the C2 position is more susceptible to nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a key pharmacophoric element, often an oxygen-linked moiety, followed by further modification at the C3 position via cross-coupling reactions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2,3-dichloro-6-(trifluoromethyl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 2,3-dichloro-6-(trifluoromethyl)pyridine derivatives. While specific experimental data for this exact class of compounds is limited in publicly available literature, this document outlines a robust screening approach based on the established biological activities of structurally related trifluoromethylpyridine compounds. The guide details experimental protocols for assessing anticancer and antimicrobial activities and presents hypothetical signaling pathways and experimental workflows.

Introduction to Trifluoromethylpyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile, making trifluoromethylpyridines a promising area of research for novel therapeutic agents.[2] These compounds have been investigated for various biological activities, including anticancer, antimicrobial, and agrochemical applications.[2][3] This guide focuses on establishing a preliminary biological screening cascade for novel this compound derivatives.

In Vitro Anticancer Screening

A primary focus of preliminary screening is the evaluation of cytotoxic activity against various cancer cell lines. Pyridine derivatives have demonstrated the ability to inhibit tumor growth through mechanisms such as inducing apoptosis, disrupting cell cycle progression, and inhibiting angiogenesis.[1]

Quantitative Anticancer Activity Data

While specific data for this compound derivatives are not available, the following table summarizes the in vitro anticancer activity of related trifluoromethyl-substituted pyrimidine and pyridine derivatives against various human cancer cell lines. This data serves as a benchmark for the expected potency of the target compounds.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Trifluoromethyl-substituted pyrimidine derivatives | H1975 | Non-small cell lung cancer | 2.27 | 5-FU | 9.37 |

| PC-3 | Prostate cancer | - | - | - | |

| MGC-803 | Gastric cancer | - | - | - | |

| MCF-7 | Breast cancer | - | - | - | |

| 1,3,4-Oxadiazole-pyridine hybrid | HepG2 | Liver cancer | 0.76 - 12.21 | 5-Fluorouracil | 5.26 - 9.79 |

| MCF-7 | Breast cancer | ||||

| SW1116 | Colon cancer | ||||

| BGC823 | Gastric cancer | ||||

| 2-Amino-4-(trifluoromethyl)pyrimidine derivatives | HCT116 | Colon cancer (MSI-H) | 1.52 | - | - |

| LNCaP | Prostate cancer | 1.72 | - | - | |

| SW620 | Colon cancer (MSS) | 4.24 | - | - | |

| PC3 | Prostate cancer | 2.78 | - | - |

Data synthesized from related compounds to provide a comparative baseline.[4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate a typical workflow for in vitro anticancer screening and a plausible signaling pathway that could be investigated based on the known mechanisms of pyridine derivatives.

Some pyridine derivatives have been shown to induce G2/M phase arrest and apoptosis through the upregulation of p53 and JNK pathways.[9] Activated p53 can lead to cell cycle arrest via p21 and promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6][9]

In Vitro Antimicrobial Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Trifluoromethylpyridine derivatives have shown promise as antibacterial and antifungal compounds.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of related trifluoromethylpyridine derivatives against various bacterial strains. This data can be used to guide the selection of test organisms for the preliminary screening of this compound derivatives.

Table 2: Antibacterial Activity of 4-Trifluoromethylpyridine Nucleoside Derivatives

| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus infantis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Stenotrophomonas maltophilia (MIC, µg/mL) |

| 4 | 1.3 | 2.1 | 3.5 | 4.9 |

| 5 | 1.5 | 2.3 | 3.8 | 4.7 |

| 6 | 1.4 | 2.2 | 3.6 | 4.8 |

| 7 | 1.6 | 2.4 | 3.9 | 4.6 |

| Amoxicillin | 1.0 | 1.2 | 1.8 | 2.0 |

Data from a study on fluorinated pyridine nucleosides.[10]

Table 3: Antibacterial Activity of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives against Plant Pathogens

| Compound | Ralstonia solanacearum (EC50, µg/mL) | Xanthomonas axonopodis pv. citri (EC50, µg/mL) | Xanthomonas oryzae pv. oryzae (EC50, µg/mL) |

| 6a | 26.2 | 10.11 | - |

| 6q | - | - | 7.2 |

| Thiodiazole Copper | 97.2 | 35.3 | - |

| Bismerthiazol | - | - | 57.2 |

Data from a study on trifluoromethylpyridine 1,3,4-oxadiazole derivatives.[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivatives (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline or PBS

-

Multichannel pipette

-

Incubator

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12] Growth is indicated by turbidity or a pellet at the bottom of the well.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for in vitro antimicrobial screening.

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of this compound derivatives. By leveraging established protocols for anticancer and antimicrobial testing, researchers can efficiently evaluate the therapeutic potential of this novel class of compounds. The provided workflows and conceptual signaling pathways offer a strategic approach to identifying lead candidates for further preclinical development. While the presented quantitative data is from related compound series, it serves as a valuable reference for interpreting the screening results of the target derivatives. Further studies will be necessary to elucidate the specific mechanisms of action and in vivo efficacy of any identified lead compounds.

References

- 1. ijsat.org [ijsat.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Navigating the Physicochemical Landscape of 2,3-dichloro-6-(trifluoromethyl)pyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dichloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the development of novel pharmaceuticals and agrochemicals. Its biological efficacy and formulation potential are intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound.

It is important to note that specific quantitative solubility and stability data for this compound are limited in publicly available literature. Therefore, this guide leverages data from its close structural isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine , as a surrogate to provide valuable insights. Furthermore, detailed experimental protocols for determining these critical parameters are presented to empower researchers to generate precise data for their specific applications.

Solubility Profile

Quantitative and Qualitative Solubility Data

A Safety Data Sheet (SDS) for 2,3-dichloro-5-(trifluoromethyl)pyridine provides a specific value for its solubility in water and qualitative descriptions of its solubility in several common organic solvents.[1] This information is summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Data Type | Source |

| Water | 380 mg/L | 24 | Quantitative | [1] |

| Water | 222 mg/L | 20 | Quantitative | |

| Methanol | Soluble | Not Specified | Qualitative | [1][2] |

| Acetone | Soluble | Not Specified | Qualitative | [1] |

| Methylene Dichloride (MDC) | Soluble | Not Specified | Qualitative | [1] |

| Chloroform | Soluble | Not Specified | Qualitative | [2] |

| Ethanol | Soluble | Not Specified | Qualitative |

Note: The qualitative term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified.

Stability Profile

The chemical stability of a compound is a crucial factor for its storage, handling, and the shelf-life of its formulations. The stability of this compound, inferred from data on its isomer and general knowledge of halogenated pyridines, is influenced by temperature, light, and pH.

Thermal Stability

2,3-dichloro-5-(trifluoromethyl)pyridine is reported to be stable under normal ambient conditions.[1] However, it will decompose at elevated temperatures.

| Parameter | Value | Source |

| Decomposition Temperature | >300°C | [1] |

| Flash Point | 79.4 °C | |

| Storage Recommendations | Store in a cool, dark, and well-ventilated place.[1] |

Upon thermal decomposition, hazardous substances may be generated, including:

Hydrolytic and Photolytic Stability

Photodegradation is another potential route of decomposition, especially for compounds with aromatic rings. Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the formation of degradation products.

Experimental Protocols

To address the data gaps for this compound, established experimental methodologies for determining solubility and stability are provided below.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration using a syringe filter (e.g., 0.45 µm).

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Stress Conditions: Solutions of this compound in relevant solvents are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room and elevated temperatures.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid and solutions at various temperatures.

-

Photodegradation: Exposing solutions to UV light (e.g., 254 nm and 365 nm) and visible light.

-

-

Time Points: Samples are collected at various time points.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Mass Balance: Peak purity analysis and mass balance calculations are performed to ensure that all significant degradation products are detected.

-

Identification of Degradants: Mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound, primarily through data on its isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine. While this information offers a valuable starting point, it is crucial for researchers and drug development professionals to conduct specific experimental studies to obtain precise quantitative data for the target compound in their specific solvent systems and formulation matrices. The detailed experimental protocols provided herein offer a robust framework for undertaking such investigations, enabling a more thorough understanding of the compound's physicochemical properties and facilitating the development of safe and effective products.

References

A Theoretical and Computational Guide to the Reactivity of 2,3-dichloro-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the chemical reactivity of 2,3-dichloro-6-(trifluoromethyl)pyridine, a substituted pyridine of interest in the development of novel agrochemicals and pharmaceuticals. While specific experimental data on this isomer is scarce, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its behavior in chemical reactions. By leveraging established principles from studies on similarly substituted pyridines, we explore the influence of the chloro and trifluoromethyl substituents on the electronic structure of the pyridine ring. This guide details a proposed computational protocol, presents hypothetical data for key reactivity indices such as Frontier Molecular Orbital energies, Molecular Electrostatic Potential, and Natural Bond Orbital charges, and uses these to predict the molecule's susceptibility to nucleophilic and electrophilic attack. The methodologies and predictions contained herein are designed to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic compounds.

Introduction

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous active ingredients in agriculture and medicine.[1][2][3] The introduction of fluorine-containing moieties, such as the trifluoromethyl group (-CF3), can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The compound this compound combines the features of a π-deficient pyridine ring with the strong electron-withdrawing effects of two chlorine atoms and a trifluoromethyl group. Such compounds are often valuable intermediates in the synthesis of complex target molecules.[4][5][6][7]

Understanding the intrinsic reactivity of this molecule is paramount for designing efficient synthetic routes and predicting its chemical behavior. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and reactivity with high accuracy.[8][9][10][11] DFT allows for the calculation of various electronic structure descriptors that correlate well with experimental observations of chemical reactivity.

This whitepaper presents a detailed theoretical approach to characterize the reactivity of this compound. We will outline a standard computational protocol, discuss the expected electronic effects of the substituents, and predict the most probable sites for nucleophilic and electrophilic attack based on an analysis of its anticipated electronic properties.

Computational Methodology

To investigate the reactivity of this compound, a computational protocol based on Density Functional Theory is proposed. DFT has been successfully used to examine the nucleophilicity and electronic properties of a wide range of substituted pyridines.[8][9][10]

Proposed Computational Protocol

A rigorous computational study would involve the following steps, designed to provide a comprehensive understanding of the molecule's electronic structure and reactivity.

-

Structure Optimization and Frequency Analysis:

-

The initial 3D structure of this compound will be built.

-

Geometry optimization will be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[8][9] This functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.

-

The 6-311G+(d,p) basis set will be employed, which provides sufficient flexibility for an accurate description of the electronic distribution.[8][10]

-

To simulate a realistic chemical environment, solvation effects will be included using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), with a common solvent like dichloromethane or water.[8]

-

Following optimization, a frequency calculation at the same level of theory will be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Reactivity Descriptors:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) will be calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be determined as an indicator of chemical stability and reactivity.[10][11]

-

Molecular Electrostatic Potential (MEP): An MEP surface will be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11]

-

Population Analysis: Natural Bond Orbital (NBO) analysis will be conducted to determine the natural atomic charges on each atom. This provides a quantitative measure of the local electron density and helps identify sites susceptible to charge-controlled reactions.

-

Predicted Reactivity and Discussion

The reactivity of this compound is dictated by the powerful and cumulative electron-withdrawing nature of its substituents.

-

Pyridine Nitrogen: The nitrogen atom makes the pyridine ring inherently electron-deficient. Its lone pair of electrons provides a site for protonation and Lewis acid coordination, although its basicity is expected to be severely diminished by the attached electron-withdrawing groups.

-

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its presence at the C6 position will significantly lower the electron density across the entire ring system, making the molecule a poor candidate for electrophilic substitution but an excellent one for nucleophilic substitution.[1]

-

Chloro Groups (-Cl): The two chlorine atoms are also electron-withdrawing via induction (-I), further deactivating the ring. They are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Site of Nucleophilic Attack

The pyridine ring is highly electrophilic. Nucleophilic attack is the most probable reaction pathway. The LUMO, representing the distribution of the lowest energy empty orbital, will likely be delocalized over the C-Cl bonds and the C-CF3 bond. The most positive atomic charges are expected on the carbon atoms bonded to the electronegative substituents (C2, C3, and C6). Therefore, these positions are the most likely targets for a nucleophilic attack, leading to an SNAr reaction where a chloride ion is displaced.

Site of Electrophilic Attack

Electrophilic aromatic substitution on this molecule is predicted to be extremely unfavorable. The combined deactivating effects of the nitrogen atom, two chloro groups, and the trifluoromethyl group make the ring exceptionally electron-poor. If a reaction were forced under harsh conditions, an electrophile would target the least deactivated position, likely C4 or C5. A detailed analysis of the calculated HOMO distribution and atomic charges would be necessary to distinguish between these two sites.

Frontier Molecular Orbitals and MEP

The strong electron-withdrawing character of the substituents is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. This will result in a low-lying LUMO, characteristic of a good electrophile (susceptible to nucleophiles). The HOMO-LUMO gap is anticipated to be large, indicating high kinetic stability. The MEP surface is predicted to show a large region of positive electrostatic potential (blue color) across the ring, confirming its electrophilic character, with the most negative potential (red color) remaining localized on the nitrogen lone pair, albeit significantly reduced in intensity.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be obtained from the computational protocol described in Section 2.0. These values are representative and serve to illustrate the expected electronic properties.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| SCF Energy | -1245.678 | Hartrees | Total electronic energy of the optimized molecule. |

| Dipole Moment | 2.5 | Debye | Indicates significant molecular polarity. |

| HOMO Energy | -8.5 | eV | Low value suggests poor electron-donating ability. |

| LUMO Energy | -1.2 | eV | Low value suggests high electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 | eV | Large gap indicates high kinetic stability. |

Table 2: Predicted Natural Bond Orbital (NBO) Atomic Charges

| Atom | Predicted Charge (e) | Reactivity Implication |

|---|---|---|

| N1 | -0.45 | Basic/nucleophilic site, but weakened. |

| C2 | +0.25 | Highly electrophilic; potential site for SNAr. |

| C3 | +0.20 | Electrophilic; potential site for SNAr. |

| C4 | -0.10 | Relatively electron-rich (compared to other C). |

| C5 | -0.05 | Relatively electron-rich. |

| C6 | +0.35 | Highly electrophilic due to -CF3 group. |

| Cl (on C2) | -0.08 | Potential leaving group. |

| Cl (on C3) | -0.08 | Potential leaving group. |

| C (of CF3) | +0.70 | Very high positive charge. |

| F (avg. of CF3) | -0.28 | High negative charge. |

Visualizations

Diagrams generated using the DOT language provide a clear visual representation of the molecule, the computational process, and the logic of reactivity prediction.

Caption: Molecular structure of this compound.

Caption: Workflow for the computational analysis of molecular reactivity.

Caption: Logical relationships between calculated properties and predicted reactivity.

Conclusion

-